methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
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Overview
Description
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrazole ring, a piperidine ring, and a sulfonyl phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl phenyl ether moiety is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
- Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ester
Uniqueness
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-15-4-6-16(7-5-15)27(23,24)22-10-8-14(9-11-22)17-13-18(21-20-17)19-3-2-12-26-19/h2-7,12-14H,8-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABICXFAITUEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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